molecular formula C13H15ClN2OS B2933552 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide CAS No. 878217-81-3

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide

Cat. No. B2933552
M. Wt: 282.79
InChI Key: ZTXAOUYXPATJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide, also known as CHPT, is a synthetic organic compound that has been used in scientific research for a variety of purposes. CHPT is a small molecule that has been used to study a range of biological processes, including enzyme inhibition, signal transduction, and gene expression. CHPT has also been used to study the effects of drugs on the central nervous system and to evaluate the potential of new drugs for therapeutic use.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide involves the reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid with thionyl chloride to form 2-chloro-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene. This intermediate is then reacted with propionyl chloride to form 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide.

Starting Materials
3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid, Thionyl chloride, Propionyl chloride

Reaction
3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chloro-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene., The intermediate 2-chloro-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene is then reacted with propionyl chloride in the presence of a base such as triethylamine or pyridine to form 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide., The final product can be purified by recrystallization or column chromatography.

Mechanism Of Action

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide acts on a variety of cellular targets. It binds to the active site of acetylcholinesterase, inhibiting its activity. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide also binds to the cAMP-PKA pathway, modulating its activity and affecting gene expression. In addition, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide binds to opioid receptors, modulating pain perception, and binds to serotonin and norepinephrine receptors, modulating mood.

Biochemical And Physiological Effects

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been used to study the effects of drugs on the central nervous system. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has also been found to modulate the activity of the cAMP-PKA pathway, which is involved in the regulation of gene expression. In addition, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been found to modulate the activity of opioid receptors, modulating pain perception, and to modulate the activity of serotonin and norepinephrine receptors, modulating mood.

Advantages And Limitations For Lab Experiments

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is a small molecule that is easy to synthesize and is relatively stable in solution. This makes it an ideal molecule for use in laboratory experiments. However, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is not very soluble in water, which can limit its use in some experiments. In addition, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is a synthetic compound, so it is not found in nature and its effects on biological systems are not fully understood.

Future Directions

There are a number of potential future directions for research using 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide. These include further studies of its effects on enzyme inhibition and signal transduction pathways, as well as its effects on drug action in the central nervous system. In addition, further research could be done to study the potential of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide as a therapeutic agent, as well as its potential applications in other areas of drug development. Finally, further research could be done to better understand the biochemical and physiological effects of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide and its potential toxicity.

Scientific Research Applications

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been used in a wide range of scientific research applications. In enzyme inhibition studies, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been used to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has also been used to study signal transduction pathways, such as the cAMP-PKA pathway, which is involved in the regulation of gene expression. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has also been used to study the effects of drugs on the central nervous system, such as the effects of opioids on pain perception and the effects of antidepressants on mood.

properties

IUPAC Name

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8(14)12(17)16-13-10(7-15)9-5-3-2-4-6-11(9)18-13/h8H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXAOUYXPATJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide

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